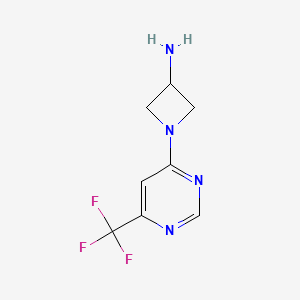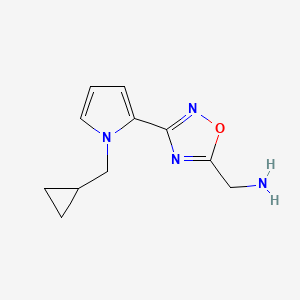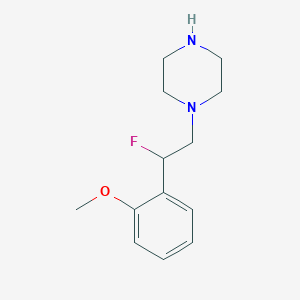
1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine
Overview
Description
Synthesis Analysis
There are several synthetic routes for piperazine derivatives . The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of “1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine” is C13H19FN2O. The molecular weight is 238.3 g/mol.Chemical Reactions Analysis
Piperazine derivatives can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Scientific Research Applications
Radiolabeled Antagonist for PET Studies
- PET Imaging of Serotonin Receptors: One significant application involves the use of derivatives like [18F]p-MPPF as radiolabeled antagonists for studying 5-HT1A receptors through Positron Emission Tomography (PET). This research aids in understanding serotonergic neurotransmission and contributes to the study of psychiatric disorders. The development of such compounds involves comprehensive studies encompassing chemistry, radiochemistry, animal models, and human data, highlighting their potential in neuroimaging and the investigation of neurological diseases (Plenevaux et al., 2000).
Dopamine Uptake Inhibitors
- Synthesis for Neuroscience Research: Another application is found in the synthesis of compounds like GBR-12909, which inhibit dopamine uptake. The development of robust processes for these compounds facilitates research into the dopamine system and potential treatments for disorders like cocaine addiction and other neuropsychiatric conditions (Ironside et al., 2002).
Antimicrobial and Bioactive Compound Synthesis
- Antimicrobial Activities: Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and investigated for their antimicrobial activities. These studies contribute to the search for new therapeutic agents against various bacterial and fungal pathogens, showcasing the compound's versatility beyond the central nervous system applications (Menteşe et al., 2013).
Receptor Binding Affinity Studies
- Binding Affinity and Intrinsic Activity: The synthesis and pharmacological evaluation of fluorine-containing derivatives for dopamine D2, D3, and D4 receptors indicate the compound's utility in understanding receptor interactions and intrinsic activity. Such research aids in developing potential therapeutic agents targeting these receptors, offering insights into the treatment of neuropsychiatric and neurological disorders (Tu et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-[2-fluoro-2-(2-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-5-3-2-4-11(13)12(14)10-16-8-6-15-7-9-16/h2-5,12,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBRGWAQTGFJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1475685.png)

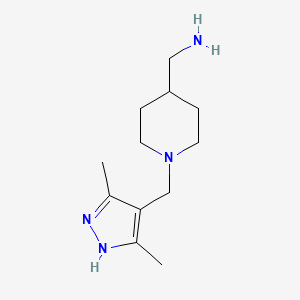
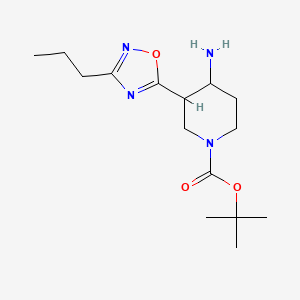
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)
![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)


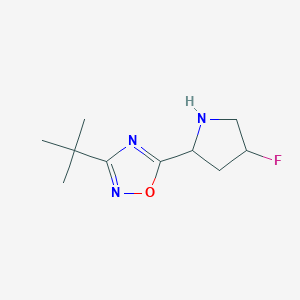

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
